Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a boronic ester derivative. This compound is notable for its role in various organic synthesis processes, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its unique structure, which includes a pyrimidine ring and a boronic ester group, makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate typically involves the reaction of 4-bromo-2-carboxylate pyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols: Formed through oxidation of the boronic ester group.
Carboxylic Acids: Formed through hydrolysis of the ester group.
Scientific Research Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: Employed in the development of biologically active compounds and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a pyrimidine ring.
2-Methoxypyridine-5-boronic Acid Pinacol Ester: Similar boronic ester with a pyridine ring .
Uniqueness
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is unique due to its combination of a pyrimidine ring and a boronic ester group. This structure provides distinct reactivity and selectivity in organic synthesis, making it a valuable intermediate for the synthesis of complex molecules.
Properties
Molecular Formula |
C13H19BN2O4 |
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Molecular Weight |
278.11 g/mol |
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H19BN2O4/c1-6-18-11(17)10-15-8-7-9(16-10)14-19-12(2,3)13(4,5)20-14/h7-8H,6H2,1-5H3 |
InChI Key |
QDOFXWQEUBSAQT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C(=O)OCC |
Origin of Product |
United States |
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